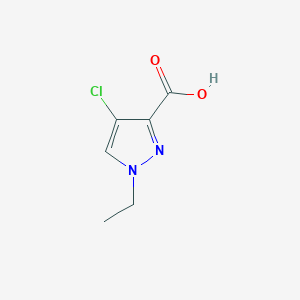

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-chloro-1-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-9-3-4(7)5(8-9)6(10)11/h3H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUPYBBLLDSUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343458 | |

| Record name | 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512810-20-7 | |

| Record name | 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 512810-20-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document covers its chemical identity, physicochemical properties, a detailed, plausible synthesis protocol, safety information, and potential applications. The information is presented to support researchers and professionals in the fields of chemical synthesis and pharmaceutical sciences.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. The presence of the chloro, ethyl, and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 512810-20-7 | [1][2][3] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 174.58 g/mol | [1] |

| IUPAC Name | This compound | [4] |

| Purity | Typically ≥95% | [1][2] |

Synthesis Protocol

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature, a plausible and scientifically sound multi-step synthesis can be proposed based on established organic chemistry principles and analogous reactions for similar pyrazole derivatives. The proposed pathway involves the synthesis of the pyrazole core, followed by chlorination and subsequent hydrolysis of an ester intermediate.

A potential synthetic route is outlined below, starting from commercially available reagents.

Caption: Proposed Synthetic Pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-(ethoxymethylene)malonate (1 equivalent) and a suitable solvent such as ethanol.

-

Addition of Reagent: Slowly add ethylhydrazine (1 equivalent) to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add ethyl 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (1 equivalent) to the flask.

-

Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the starting material at 0 °C (ice bath).

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours.

-

Work-up and Isolation: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate. Further purification can be achieved by column chromatography.

Step 3: Synthesis of this compound (Hydrolysis)

-

Reaction Setup: Dissolve ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) (2-3 equivalents) to the flask.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Work-up and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to a pH of 2-3 with concentrated hydrochloric acid (HCl). The precipitate formed is the desired product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Safety and Handling

Table 2: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Handling Precautions:

-

Use in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Applications in Drug Discovery and Development

Pyrazole carboxylic acid derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities.[5][6] These activities include anti-inflammatory, antimicrobial, and anticancer properties.[5][7] The structural features of this compound make it a valuable intermediate for the synthesis of novel therapeutic agents.[8] The carboxylic acid group provides a handle for further derivatization to create libraries of compounds for biological screening.

Caption: Workflow for the Application of this compound in Drug Discovery.

The diverse biological activities exhibited by substituted pyrazoles make this class of compounds, and specifically this compound, a promising starting point for the development of new drugs.[9][10][11]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. This guide provides essential information regarding its properties, a plausible synthesis pathway, and its potential applications. The provided experimental protocols, while based on established chemical principles for analogous compounds, should be adapted and optimized under appropriate laboratory conditions. As with all chemical reagents, proper safety precautions must be followed during handling and use.

References

- 1. CAS 512810-20-7 | this compound - Synblock [synblock.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. pschemicals.com [pschemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound [myskinrecipes.com]

- 9. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 512810-20-7) is a halogenated pyrazole derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Pyrazole moieties are key pharmacophores in a variety of therapeutic agents. This technical guide provides a summary of the available physical properties of this compound, general experimental protocols for the determination of its physical properties, and a conceptual workflow for its synthesis and potential derivatization.

It is important to note that publicly available experimental data for this specific compound is limited. To provide a broader context, this guide also includes data for the closely related compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 127892-62-0), where appropriate, with clear differentiation.

Core Physical Properties

The physical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. The available data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C6H7ClN2O2 | [1] |

| Molecular Weight | 174.59 g/mol | [1] |

| pKa (Predicted) | 2.78 ± 0.25 |

For the purpose of comparison, the physical properties of the related compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid are presented in the following table:

| Property | Value | Source |

| Molecular Formula | C7H9ClN2O2 | |

| Molecular Weight | 188.61 g/mol | |

| Melting Point | 162.0-166.0 °C | |

| Boiling Point (Predicted) | 339.5 ± 42.0 °C | |

| Density (Predicted) | 1.40 ± 0.1 g/cm³ | |

| pKa (Predicted) | 1.90 ± 0.38 | |

| Appearance | White to light yellow powder or crystal |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not specified in the available literature. However, standard methodologies for compounds of this nature can be applied.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the dry powder into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting point.

-

Once an approximate range is known, allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting range is reported as T1-T2.

Solubility Determination (Shake-Flask Method)

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation strategies. The shake-flask method is a common technique for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, buffers at various pH values).

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After the equilibration period, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantitatively dilute the filtered solution with a suitable solvent.

-

Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.

Conceptual Workflow: Synthesis and Derivatization

While a specific synthesis protocol for this compound is not detailed in the provided search results, a general synthetic approach for pyrazole carboxylic acids often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The carboxylic acid functionality can then be used as a handle for further chemical modifications to explore structure-activity relationships.

Caption: Conceptual workflow for the synthesis and derivatization of this compound.

Signaling Pathways and Biological Activity

The pyrazole nucleus is a common feature in many biologically active compounds. While specific signaling pathways modulated by this compound are not documented, pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The biological activity is highly dependent on the substitution pattern around the pyrazole ring. Further research would be required to elucidate the specific biological targets and mechanisms of action for this particular compound.

Conclusion

This compound is a pyrazole derivative with potential for further investigation in drug discovery and development. This guide has summarized the currently available physical property data and provided general experimental protocols for its characterization. The conceptual workflow illustrates a plausible route for its synthesis and derivatization, offering a starting point for researchers interested in exploring the chemical space around this scaffold. Due to the limited availability of experimental data, further empirical studies are necessary to fully characterize this compound and to explore its potential biological activities.

References

An In-depth Technical Guide to 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is a distinct chemical entity within the broader class of pyrazole derivatives. Compounds of this class are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. This technical guide provides a consolidated overview of the available information on this compound, focusing on its chemical structure, fundamental properties, and potential applications. It is important to note that while the pyrazole scaffold is widely studied, this specific isomer is less documented in peer-reviewed literature compared to its structural relatives.

Chemical Structure and Properties

The foundational characteristics of this compound are summarized below. These data are primarily aggregated from chemical supplier databases, as in-depth experimental studies are not widely published.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 512810-20-7 |

| Molecular Formula | C₆H₇ClN₂O₂ |

| Molecular Weight | 174.58 g/mol |

A visual representation of the logical relationship between the compound's identifiers.

Caption: Core identifiers for this compound.

Synthesis and Manufacturing

A conceptual workflow for the synthesis of the target compound.

Caption: A generalized synthetic pathway for pyrazole carboxylic acids.

Applications in Research and Development

This compound is primarily positioned as a chemical intermediate for the synthesis of more complex molecules.[1] Its potential utility spans across agrochemical and pharmaceutical sectors.

-

Agrochemicals: It serves as a building block for developing new herbicides and plant growth regulators. The specific substitution pattern on the pyrazole ring is crucial for conferring biological activity in crop protection agents.[1]

-

Pharmaceuticals: The pyrazole nucleus is a well-established scaffold in drug discovery, known to exhibit a wide range of biological activities. While specific data for this compound is lacking, related pyrazole derivatives have shown promise in various therapeutic areas. The carboxylic acid moiety allows for further chemical modifications, such as the formation of amides and esters, to explore structure-activity relationships.

Biological Activity

There is a notable absence of published studies detailing the specific biological activity, mechanism of action, or any associated signaling pathways for this compound. Researchers interested in this compound would need to undertake initial screening and biological assays to determine its pharmacological or pesticidal profile.

Conclusion

This compound represents a chemical entity with potential for further exploration, particularly as a synthetic intermediate. The current body of public knowledge is largely limited to its basic chemical identifiers. This guide highlights the foundational information available and underscores the significant opportunity for novel research into the synthesis, characterization, and biological evaluation of this compound and its derivatives. Professionals in drug discovery and agrochemical development may find this molecule to be a valuable, yet underexplored, building block for new active ingredients. Further research is essential to unlock its full potential.

References

An In-depth Technical Guide on the Molecular Weight of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid. The determination of an accurate molecular weight is a fundamental necessity in chemical research and development, impacting everything from reaction stoichiometry to analytical characterization. This document outlines the process of calculating this crucial value based on the compound's molecular formula and the standard atomic weights of its constituent elements.

It is important to note that as this guide focuses on the theoretical calculation of molecular weight, experimental protocols for synthesis or analysis are not included. The information presented is derived from established chemical principles and standard atomic weight data.

Molecular Structure and Formula

The first step in determining the molecular weight is to ascertain the correct molecular formula from the compound's name: this compound.

-

Pyrazole Core : The base is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, denoted as pyrazole.

-

Substituents :

-

An ethyl group (-C₂H₅) is attached to the nitrogen at the 1-position.

-

A chlorine atom (-Cl) is attached to the carbon at the 4-position.

-

A carboxylic acid group (-COOH) is attached to the carbon at the 3-position.

-

Based on this structure, the molecular formula is determined to be C₆H₇ClN₂O₂ .

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

The calculation is as follows:

Molecular Weight = (Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Chlorine atoms × Atomic weight of Chlorine) + (Number of Nitrogen atoms × Atomic weight of Nitrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)

Data Presentation: Atomic and Molecular Weights

The following table summarizes the quantitative data used to calculate the molecular weight of this compound.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Chlorine | Cl | 1 | 35.453[1] | 35.453 |

| Nitrogen | N | 2 | 14.007[2][3][4][5] | 28.014 |

| Oxygen | O | 2 | 15.999[6] | 31.998 |

| Total | 174.587 |

The calculated molecular weight of this compound is 174.587 g/mol .

Visualization of the Calculation Workflow

The logical process for determining the molecular weight of a chemical compound can be visualized as a straightforward workflow.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. chlorineinstitute.org [chlorineinstitute.org]

- 2. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Nitrogen - Wikipedia [en.wikipedia.org]

- 4. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 5. #7 - Nitrogen - N [hobart.k12.in.us]

- 6. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible and robust synthetic pathway for 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis is presented as a three-step process, commencing with the N-ethylation of a pyrazole precursor, followed by chlorination of the pyrazole ring, and culminating in the hydrolysis of the ethyl ester to yield the final carboxylic acid. This guide consolidates information from established synthetic methodologies for structurally related compounds to provide a comprehensive protocol.

I. Synthetic Pathway Overview

The synthesis of this compound can be logically approached through the following sequence of reactions:

-

N-Ethylation of Ethyl 1H-pyrazole-3-carboxylate: The initial step involves the alkylation of the pyrazole ring nitrogen of Ethyl 1H-pyrazole-3-carboxylate using an ethylating agent to introduce the ethyl group at the N1 position.

-

Chlorination of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate: The subsequent step is the regioselective chlorination of the pyrazole ring at the C4 position to yield Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate.

-

Hydrolysis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, affording the target molecule, this compound.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate

This procedure is adapted from analogous N-alkylation reactions of pyrazole derivatives.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | 140.14 |

| Diethyl sulfate | C4H10O4S | 154.19 |

| Potassium carbonate (anhydrous) | K2CO3 | 138.21 |

| Acetone (anhydrous) | C3H6O | 58.08 |

Procedure:

-

To a stirred solution of Ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Heat the suspension to reflux.

-

Slowly add diethyl sulfate (1.2 eq) to the refluxing mixture.

-

Continue refluxing for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Ethyl 1-ethyl-1H-pyrazole-3-carboxylate.

Quantitative Data (Expected):

| Product | Yield (%) | Purity (%) |

| Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | 75-85 | >95 |

Step 2: Synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

This greener chlorination method is adapted from a patented procedure for a similar substrate, avoiding the use of harsh chlorinating agents like sulfuryl chloride.

Reaction Scheme: ``` [Ethyl 1-ethyl-1H-pyrazole-3-carboxylate] + HCl + H2O2 --(Solvent)--> [Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate]

[Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate] + NaOH --(Solvent, Heat)--> [Sodium 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate] --(Acidification)--> [this compound]

Caption: Synthetic route to this compound.

The Discovery and Development of Pyrazole Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] This five-membered heterocyclic motif, featuring two adjacent nitrogen atoms and an appended carboxylic acid group, serves as a versatile template for the design of novel therapeutics. The chemical tractability of the pyrazole ring and the carboxylic acid handle allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

This technical guide provides an in-depth overview of the discovery of pyrazole carboxylic acid derivatives, focusing on their synthesis, diverse pharmacological applications, and the structure-activity relationships (SAR) that govern their efficacy. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside a visual representation of relevant signaling pathways and experimental workflows.

Core Synthetic Methodologies

The construction of the pyrazole core is most classically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] Variations of this method, along with other modern synthetic strategies, have been developed to allow for the efficient and regioselective synthesis of polysubstituted pyrazole carboxylic acids.

A common synthetic route involves the reaction of a substituted acetophenone with diethyl oxalate to form a dioxo-ester intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the ethyl pyrazole-3-carboxylate scaffold, which can be further modified.[2]

Pharmacological Applications and Structure-Activity Relationships

Pyrazole carboxylic acid derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, inflammation, and infectious diseases.[7]

Anticancer Activity

A significant area of research has focused on the development of pyrazole carboxylic acid derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting key enzymes in cancer-related signaling pathways, such as protein kinases.[1][8]

Kinase Inhibition: Many pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), the PI3K/Akt pathway, and receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for cancer cell proliferation, survival, and angiogenesis.[9] For instance, certain 1H-pyrazole-3-carboxamide derivatives have shown potent, nanomolar-level inhibition of both FLT3 and CDKs, making them promising candidates for the treatment of acute myeloid leukemia (AML).[10]

Structure-Activity Relationship (SAR):

-

Substitution at the N1 position of the pyrazole ring with bulky aromatic groups is often crucial for potent kinase inhibition.[10]

-

The carboxamide moiety at the C3 position is a key feature for interaction with the hinge region of the kinase ATP-binding pocket.[10]

-

Modifications at the C4 and C5 positions can be used to enhance selectivity and improve physicochemical properties.[11]

Table 1: Anticancer Activity of Representative Pyrazole Carboxylic Acid Derivatives

| Compound ID | Target(s) | Cancer Cell Line | IC50 | Citation(s) |

| Compound 22 | EGFR | MCF7 | 2.82 µM | |

| Compound 23 | EGFR | A549 | 3.15 µM | |

| Compound 36 | CDK2 | - | 0.199 µM | |

| Compound 43 | PI3K | MCF7 | 0.25 µM | [9] |

| Compound 50 | EGFR, VEGFR-2 | HepG2 | 0.71 µM | [9] |

| Compound 8t | FLT3, CDK2/4 | MV4-11 (AML) | 1.22 nM | [10] |

| Danusertib | Aurora Kinases | Various Leukemia | Phase II Clinical Trials | [12] |

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core, such as celecoxib, highlight the potential of this scaffold in treating inflammation.[13] Newer derivatives of pyrazole carboxylic acid have been developed that exhibit significant anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[14]

In Vivo Efficacy: In preclinical models, such as the carrageenan-induced rat paw edema assay, pyrazolylthiazole carboxylic acid derivatives have demonstrated potent anti-inflammatory activity, with edema inhibition comparable to or exceeding that of the standard drug indomethacin.[4]

Table 2: Anti-inflammatory Activity of Pyrazolylthiazole Carboxylic Acid Derivatives

| Compound ID | Edema Inhibition (%) at 3h | Standard (Indomethacin) | Citation(s) |

| 1p | 93.06% | 91.32% | [4] |

| 2c | 91.30% | 91.32% | [4] |

| 2n | 89.59% | 91.32% | [4] |

Antimicrobial and Antiviral Activity

The pyrazole carboxylic acid scaffold has also been explored for the development of agents to combat infectious diseases.

Antimicrobial Activity: Various derivatives have shown promising activity against a range of bacterial and fungal pathogens.[15] For example, certain pyrazole-1-carbothiohydrazide derivatives have demonstrated low minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger.[16]

Antiviral Activity: Pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the dengue virus (DENV) NS2B-NS3 protease, a key enzyme in the viral replication cycle. Optimized compounds have shown antiviral activity in cell-based assays with EC50 values in the low micromolar range.[14] Another N-acetyl 4,5-dihydropyrazole derivative was found to be active against the vaccinia virus with an EC50 of 7 µg/ml.[17]

Table 3: Antimicrobial and Antiviral Activity of Representative Pyrazole Carboxylic Acid Derivatives

| Compound ID | Activity Type | Organism/Virus | MIC/EC50 | Citation(s) |

| Compound 3 | Antibacterial | E. coli | 0.25 µg/mL | [15] |

| Compound 4 | Antibacterial | S. epidermidis | 0.25 µg/mL | [15] |

| Compound 2 | Antifungal | A. niger | 1 µg/mL | [15] |

| Compound 21a | Antibacterial | S. aureus | 62.5 µg/mL | [16] |

| Compound 30 | Antiviral | Dengue Virus (DENV-2) | 4.1 µM | [14] |

| Compound 53 | Antiviral | DENV Protease (Reporter Assay) | 2.2 µM | [14] |

| Compound 7 | Antiviral | Vaccinia Virus | 7 µg/mL | [17] |

Visualizing Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Caption: General workflow for the discovery of pyrazole carboxylic acid derivatives.

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.

Experimental Workflows

Caption: Workflow for synthesis and in vitro screening of a pyrazole carboxamide.

Experimental Protocols

Protocol 1: General Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide

This protocol describes the conversion of a pyrazole carboxylic acid to its corresponding primary amide.[5]

Materials:

-

1,5-dimethyl-1H-pyrazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Aqueous ammonia (NH₃·H₂O)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Combine 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and thionyl chloride (3.0 eq).[5]

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, remove the excess thionyl chloride by concentrating the mixture under vacuum. This yields the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.

-

Cool the residue in an ice bath (0°C).

-

Slowly add aqueous ammonia dropwise to the cooled residue with constant stirring.

-

Continue stirring at 0°C. A solid product will precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry to afford the final 1,5-dimethyl-1H-pyrazole-3-carboxamide.[5]

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of a test compound on a cancer cell line.[3][8][11][9]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well flat-bottom sterile culture plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully aspirate the medium. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Assay

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound in rodents.[13][18][19]

Materials:

-

Wistar rats or Swiss albino mice

-

Test compound

-

Carrageenan (1% w/v suspension in sterile saline)

-

Standard drug (e.g., Indomethacin or Diclofenac sodium)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment. Fast the animals overnight before the experiment but allow free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the test compound and the standard drug to their respective groups of animals (e.g., via intraperitoneal or oral route). The control group receives only the vehicle.

-

Induction of Edema: Thirty minutes to one hour after compound administration, inject 100 µL of 1% carrageenan suspension subcutaneously into the plantar surface of the right hind paw of each animal.[18][19]

-

Edema Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[18]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for each treated group is calculated using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

-

Conclusion

Pyrazole carboxylic acid derivatives continue to be a highly productive and versatile scaffold in the field of drug discovery. Their synthetic accessibility and broad range of biological activities, particularly in oncology and inflammation, ensure their continued relevance. The ability to systematically modify their structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. The methodologies and data presented in this guide underscore the importance of this chemical class and provide a foundational resource for researchers aiming to explore and develop new therapeutics based on the pyrazole carboxylic acid core.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchhub.com [researchhub.com]

- 4. benchchem.com [benchchem.com]

- 5. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. inotiv.com [inotiv.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Spectroscopic and Synthetic Profile of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 512810-20-7). Due to the limited availability of public domain experimental spectroscopic data for this specific molecule, this document focuses on predicted spectroscopic values, data from analogous structures, and detailed, representative experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 512810-20-7 | --INVALID-LINK-- |

| Molecular Formula | C₆H₇ClN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 174.59 g/mol | --INVALID-LINK-- |

| Melting Point | 176-177 °C | --INVALID-LINK-- |

| Predicted Boiling Point | 329.4±22.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.46±0.1 g/cm³ | --INVALID-LINK-- |

Predicted and Analogous Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.5 | Singlet (broad) | 1H | COOH |

| ~8.1 | Singlet | 1H | C5-H |

| ~4.2 | Quartet | 2H | N-CH₂-CH₃ |

| ~1.4 | Triplet | 3H | N-CH₂-CH₃ |

Experimental ¹H NMR Data for Analog: 4-Chloro-1H-pyrazole-3-carboxylic acid [1]

Solvent: DMSO-d₆, 600 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 13.63 | Singlet (broad) | 2H | COOH and NH |

| 7.94 | Singlet | 1H | C5-H |

Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (Carboxylic Acid) |

| ~140 | C3 |

| ~135 | C5 |

| ~108 | C4 |

| ~45 | N-CH₂ |

| ~15 | CH₃ |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1550 | Medium | C=N stretch (Pyrazole Ring) |

| ~1100 | Medium | C-Cl stretch |

Mass Spectrometry

Expected Mass Spectrometry Data

| Technique | Expected m/z |

| Electrospray Ionization (ESI+) | [M+H]⁺ ≈ 175.02 |

| Electrospray Ionization (ESI-) | [M-H]⁻ ≈ 173.01 |

The presence of a chlorine atom would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

Synthesis of 4-Chloropyrazole Carboxylic Acids (Representative Protocol)

A general strategy for the synthesis of substituted 3-chloropyrazoles involves a three-step method: condensation, halogenation, and oxidation.[2] A representative procedure for the chlorination of a pyrazole precursor is described below, adapted from a patented method for preparing 4-chloropyrazoles.[3]

Materials:

-

1-ethyl-1H-pyrazole-3-carboxylic acid (precursor)

-

Hypochloric acid or a salt thereof (e.g., sodium hypochlorite)

-

Suitable solvent (e.g., water, dichloromethane)

-

Acid for pH adjustment (e.g., HCl)

Procedure:

-

Dissolve the 1-ethyl-1H-pyrazole-3-carboxylic acid in a suitable solvent in a reaction vessel equipped with a stirrer and temperature control.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium hypochlorite (0.95-1.5 equivalents) to the stirred pyrazole solution, maintaining the temperature between 0-10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved; gentle vortexing or warming may be applied.[4]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical experiment involves 16-64 scans. For ¹³C NMR, which has a lower natural abundance, several hundred to several thousand scans may be necessary.[5] Broadband proton decoupling is typically used for ¹³C NMR to simplify the spectrum to single lines for each carbon environment.[5]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal reference.

3.2.2. IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[6]

-

Film Deposition: Place a drop of this solution onto a clean, dry IR-transparent salt plate (e.g., KBr, NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[6]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty beam path should be run first and automatically subtracted from the sample spectrum.

3.2.3. Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (typically <1 mM) in a polar volatile solvent such as methanol, acetonitrile, or a mixture with water.[7] The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.

-

Data Acquisition: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.[7] A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[8][9] As the solvent evaporates, gas-phase ions of the analyte are formed and enter the mass analyzer.[8]

-

Data Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance, generating a mass spectrum.[10]

Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.

Caption: General workflow from synthesis to spectroscopic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols and data presentation structures to enable researchers to generate and manage this critical data in-house.

Introduction

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its solubility in organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification processes, and formulation development. Understanding the solubility profile is essential for process optimization and ensuring the efficient use of this compound in further synthetic applications.

Qualitative & Quantitative Solubility Data

To facilitate the systematic collection of solubility data, the following table structure is recommended for recording experimental findings.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Observations |

| e.g., Methanol | 25 | e.g., Gravimetric | |||

| e.g., Ethanol | 25 | e.g., UV-Vis | |||

| e.g., Acetone | 25 | e.g., Titration | |||

| e.g., Acetonitrile | 25 | ||||

| e.g., Dichloromethane | 25 | ||||

| e.g., Ethyl Acetate | 25 | ||||

| e.g., Toluene | 25 | ||||

| e.g., Dimethylformamide | 25 | ||||

| e.g., Dimethyl Sulfoxide | 25 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Qualitative Solubility Assessment

A preliminary assessment of solubility in various solvents can provide a rapid understanding of the compound's general behavior.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously shake or vortex the mixture for 1-2 minutes.

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Partially soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid does not appear to have dissolved.

-

-

If the compound appears soluble, add another small portion of the solid to see if more dissolves, indicating a higher solubility.

Quantitative Solubility Determination: Gravimetric Method

This method involves preparing a saturated solution, evaporating the solvent, and weighing the dissolved solute.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or other sealable containers

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a scintillation vial.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand at the set temperature for several hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish.

-

Evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and the melting point of the compound. A vacuum oven can be used for high-boiling point solvents.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - Weight of dish] / Volume of filtrate (mL) * 100

Quantitative Solubility Determination: UV-Vis Spectrophotometry

This method is suitable if the compound has a chromophore and a calibration curve can be established.

Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Saturated solution prepared as in the gravimetric method.

Procedure:

-

Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

Prepare a saturated solution as described in the gravimetric method.

-

Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

References

The Biological Versatility of Pyrazole Compounds: An In-depth Technical Guide

Introduction

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry. Its unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. Pyrazole derivatives have been successfully developed into clinically used drugs for various therapeutic areas, demonstrating their significance in drug discovery and development. This technical guide provides a comprehensive overview of the principal biological activities of pyrazole compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and kinase inhibitory properties. Detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways are included to support researchers and scientists in the field.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids (Compunds 22 & 23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Etoposide | - |

| Pyrazolone-pyrazole derivative (Compound 27) | MCF7 | 16.50 | Tamoxifen | 23.31 |

| Pyrazolo[4,3-c]pyridine derivative (Compound 41) | MCF7 | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) |

| Pyrazolo[4,3-c]pyridine derivative (Compound 41) | HepG2 | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) |

| Pyrazolo[4,3-c]pyridine derivative (Compound 42) | HCT116 | 2.914 (µg/mL) | Doxorubicin | 3.676 (µg/mL) |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (24h) | 14.97 | Paclitaxel | 49.90 |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (48h) | 6.45 | Paclitaxel | 25.19 |

| Pyrazole acetohydrazide (Compound 32) | Ovarian Cancer | 8.63 | - | - |

| Pyrazole carbohydrazide (Compound 36) | B16F10 (Skin Cancer) | 6.75 | - | - |

| Pyrazole derivative (Compound 1) | K562 (Leukemia) | 7.31 | - | - |

| Pyrazole triazole thiol (Compound 55) | PC-3 (Prostate Cancer) | 5.32 | - | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard initial screening tool for anticancer compounds.[1]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

For Use By: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed two-step protocol for the synthesis of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid, a key intermediate for the development of pharmaceuticals and agrochemicals.[1] The synthesis commences with the N-alkylation of ethyl 4-chloro-1H-pyrazole-3-carboxylate, followed by the saponification of the resulting ester to yield the target carboxylic acid. This protocol emphasizes procedural detail, safety, and data presentation to ensure reproducibility for research and development applications.

Part 1: Overall Synthesis Strategy

The synthesis of this compound is achieved via a two-step process starting from the commercially available ethyl 4-chloro-1H-pyrazole-3-carboxylate.

-

Step 1: N-Ethylation. The pyrazole nitrogen is alkylated using an ethylating agent in the presence of a non-nucleophilic base. This reaction is regioselective, though the formation of regioisomers is possible and requires careful monitoring and purification.

-

Step 2: Saponification. The ethyl ester of the N-ethylated intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Part 2: Experimental Protocols

Step 1: Synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

This procedure details the N-alkylation of the pyrazole ring. The choice of base and solvent is critical for reaction efficiency.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) |

| Ethyl 4-chloro-1H-pyrazole-3-carboxylate | C₆H₇ClN₂O₂ | 174.59 | ≥97% | 5.00 g | 28.6 |

| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | ≥99% | 5.93 g | 42.9 |

| Ethyl Iodide (EtI) | C₂H₅I | 155.97 | 99% | 3.1 mL (4.93 g) | 31.5 |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 99.8% | 50 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | ~300 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | Sat. | ~100 mL | - |

| Brine | NaCl(aq) | - | Sat. | ~50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ≥99% | ~10 g | - |

Protocol:

-

To a 250 mL round-bottom flask under an inert argon atmosphere, add ethyl 4-chloro-1H-pyrazole-3-carboxylate (5.00 g, 28.6 mmol).

-

Add anhydrous N,N-Dimethylformamide (50 mL) to dissolve the starting material.

-

Add anhydrous potassium carbonate (5.93 g, 42.9 mmol, 1.5 eq) to the stirred solution.

-

Stir the resulting suspension at room temperature for 20 minutes.

-

Add ethyl iodide (3.1 mL, 31.5 mmol, 1.1 eq) dropwise to the suspension over 5 minutes.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[2]

-

Upon completion, pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate.

Expected Yield: 75-85%.

Step 2: Synthesis of this compound

This procedure details the base-mediated hydrolysis (saponification) of the ethyl ester to the final carboxylic acid product.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) |

| Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate | C₈H₁₁ClN₂O₂ | 202.64 | >98% (from Step 1) | 4.00 g | 19.7 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥98% | 1.58 g | 39.5 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 95% | 40 mL | - |

| Deionized Water (H₂O) | H₂O | 18.02 | - | 20 mL | - |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M (aq) | ~25 mL (or to pH 2-3) | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | ~150 mL | - |

| Brine | NaCl(aq) | - | Sat. | ~30 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ≥99% | ~5 g | - |

Protocol:

-

In a 250 mL round-bottom flask, dissolve ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate (4.00 g, 19.7 mmol) in ethanol (40 mL).

-

In a separate beaker, dissolve sodium hydroxide (1.58 g, 39.5 mmol, 2.0 eq) in deionized water (20 mL).

-

Add the aqueous NaOH solution to the stirred ethanolic solution of the ester at room temperature.[3]

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

-

Dilute the remaining aqueous solution with 50 mL of water and wash with 20 mL of ethyl acetate to remove any unreacted starting material. Discard the organic layer.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid. A white precipitate should form.

-

Extract the acidified mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting white solid is the target compound, this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary.

Expected Yield: 90-98%.

Part 3: Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Handle with extreme care.

-

Ethyl Iodide: Ethyl iodide is a lachrymator and is harmful if inhaled or swallowed. Use in a well-ventilated area.

-

Sodium Hydroxide / Hydrochloric Acid: These are corrosive reagents. Avoid contact with skin and eyes. Handle with appropriate care.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The user assumes all responsibility for the safe handling of chemicals and the execution of this procedure.

References

Application Notes: 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic Acid as a Versatile Intermediate in Herbicide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid and its analogs as key intermediates in the development of modern herbicides. The pyrazole scaffold is a privileged structure in agrochemical discovery, offering a robust platform for the synthesis of potent herbicidal agents.[1] This document outlines the synthesis of a representative pyrazole-based herbicide, its mechanism of action, and detailed experimental protocols.

Introduction

Pyrazole derivatives are a cornerstone in the agrochemical industry, with numerous commercialized products demonstrating fungicidal, insecticidal, and herbicidal activities. The inherent chemical stability and the possibility of functionalization at multiple positions of the pyrazole ring allow for the fine-tuning of biological activity and selectivity. This compound serves as a valuable building block, enabling the introduction of diverse functionalities to achieve desired herbicidal properties.

Featured Application: Synthesis of Pyroxasulfone-like Herbicides

While this compound is a key intermediate, we will use the synthesis of the commercial herbicide Pyroxasulfone as a representative example to illustrate the synthetic strategies involved. Pyroxasulfone is a pre-emergence herbicide that effectively controls annual grasses and some broadleaf weeds by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][2][3] The synthesis involves the construction of a substituted pyrazole core followed by the introduction of a sulfonylmethyl-isoxazoline moiety.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

Pyroxasulfone and related herbicides act by inhibiting the VLCFA elongase enzyme complex located in the endoplasmic reticulum. This enzyme is crucial for the biosynthesis of VLCFAs, which are essential components of various cellular structures, including cuticular waxes, suberin, and membranes. By inhibiting this enzyme, the herbicide disrupts the formation of these vital lipids, leading to a failure in cell membrane integrity and ultimately inhibiting the growth of seedling shoots and roots, preventing weed emergence.[1][2][4][5][6]

Below is a diagram illustrating the targeted signaling pathway.

Caption: Inhibition of VLCFA Elongase by Pyroxasulfone.

Experimental Protocols

The following protocols describe a representative synthesis of a pyroxasulfone-like herbicide starting from a pyrazole carboxylic acid intermediate.

Workflow for Pyroxasulfone Synthesis

Caption: Synthetic workflow for a Pyroxasulfone-like herbicide.

Protocol 1: Synthesis of (4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanol

This protocol describes the reduction of the carboxylic acid to the corresponding alcohol.

Materials and Reagents:

-

This compound

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (1 M)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate through a pad of Celite and wash the filter cake with THF.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude (4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanol, which can be purified by column chromatography.

Protocol 2: Synthesis of 3-(Chloromethyl)-4-chloro-1-ethyl-1H-pyrazole

This protocol details the chlorination of the hydroxymethyl group.

Materials and Reagents:

-

(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanol

-

Thionyl chloride (SOCl₂) or other chlorinating agent

-

Anhydrous dichloromethane (DCM)

-

Pyridine (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve (4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add a catalytic amount of pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the excess thionyl chloride.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(Chloromethyl)-4-chloro-1-ethyl-1H-pyrazole.

Protocol 3: Synthesis of the Sulfide Intermediate

This protocol describes the formation of the sulfide by reacting the chloromethyl pyrazole with the isoxazoline thiol equivalent.

Materials and Reagents:

-

3-(Chloromethyl)-4-chloro-1-ethyl-1H-pyrazole

-

5,5-dimethyl-4,5-dihydroisoxazole-3-thiol (or its salt)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of 5,5-dimethyl-4,5-dihydroisoxazole-3-thiol (1.0 eq) in anhydrous DMF, add the base (1.2 eq) at 0 °C.

-

Stir the mixture for 15 minutes to form the thiolate.

-

Add a solution of 3-(Chloromethyl)-4-chloro-1-ethyl-1H-pyrazole (1.0 eq) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the sulfide intermediate.

Protocol 4: Oxidation to Pyroxasulfone-like Herbicide

This protocol outlines the final oxidation step to the sulfone.

Materials and Reagents:

-

Sulfide intermediate from Protocol 3

-

Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with a catalyst)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the sulfide intermediate (1.0 eq) in DCM and cool to 0 °C.

-

Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the excess oxidant by washing with a saturated sodium thiosulfate solution.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final pyroxasulfone-like herbicide.

Quantitative Data

The following table summarizes representative data for the herbicidal activity of Pyroxasulfone.

| Weed Species | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |

| Amaranthus viridis | 100 | >90 | [1] |

| Chloris elata | 50 | 97 | [1] |

| Conyza spp. | 250 | 100 | [1] |

| Echinochloa crus-galli | 150 | >80 | [1] |

| Chenopodium album | 63 | >80 | [3] |

| Abutilon theophrasti | 63 | >80 | [3] |

Conclusion

This compound and its analogs are highly valuable intermediates for the synthesis of novel herbicides. The synthetic routes outlined, using the commercial herbicide Pyroxasulfone as a model, demonstrate the versatility of the pyrazole core in constructing complex and potent agrochemicals. The clear understanding of the mode of action, involving the inhibition of VLCFA elongase, provides a rational basis for the design of new herbicidal molecules with improved efficacy and selectivity. The provided protocols offer a foundational methodology for researchers in the field of agrochemical synthesis.

References

- 1. weedcontroljournal.org [weedcontroljournal.org]

- 2. ils.unc.edu [ils.unc.edu]

- 3. Development of the novel pre-emergence herbicide pyroxasulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the inhibition of plant very-long-chain fatty acid elongase by a novel herbicide, pyroxasulfone | Semantic Scholar [semanticscholar.org]

- 5. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

Application Notes and Protocols: 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction